Cas no 112111-49-6 (Naratriptan)

Naratriptan structure
Naratriptan structure
Productnaam:Naratriptan
CAS-nummer:112111-49-6
MF:C15H15NO2S
MW:273.35010266304
CID:129539
PubChem ID:4236

Naratriptan Chemische en fysische eigenschappen

Naam en identificatie

    • Naratriptan
    • 2-[(diphenylmethyl)sulfinyl]acetamide
    • 2-[(R)-(Diphenylmethyl)sulfinyl]acetamide
    • 2-diphenyl-methyl-sulphinyl-2-acetamide
    • benzhydrylsulphinyl-acetamide
    • l-Modafinil
    • modafinil
    • R3UK8X3U3D
    • NCGC00095176-01
    • rac-2-((diphenylmethyl)sulfinyl)acetamide
    • NSC758711
    • Modavigil
    • THN102 COMPONENT MODAFINIL
    • MODAFINIL [INN]
    • 2-benzhydrylsulfinylacetamide
    • MODAFINIL [HSDB]
    • Attenace
    • YFGHCGITMMYXAQ-UHFFFAOYSA-N
    • Q410441
    • (rs)-2-(diphenylmethylsulfinyl)acetamide
    • NCGC00095176-03
    • MODAFINIL [MART.]
    • MLS000759427
    • CN-801
    • NCGC00095176-08
    • Modafinil for system suitability, European Pharmacopoeia (EP) Reference Standard
    • HSDB 7585
    • NC00224
    • SR-01000759419-4
    • MODAFINIL [MI]
    • Modafinil civ
    • AM20060710
    • NCGC00095176-05
    • Alertec
    • Modafinilum (Latin)
    • L001269
    • SPBio_001724
    • Modafinil [USAN:INN]
    • 2-(diphenylmethyl)sulfinylethanamide
    • Acetamide, 2-((diphenylmethyl)sulfinyl)-
    • 2-((Diphenylmethyl)sulfinyl)acetamide
    • UNII-152JRG3T0U
    • BCP28422
    • AC-1382
    • modaphonil
    • CCG-39511
    • (+/-)-Modafinil
    • CN 801
    • CHEBI:77585
    • MODAFINIL CIV (USP-RS)
    • Modafinilum [Latin]
    • AKOS004118314
    • HMS3393P17
    • SPECTRUM1505361
    • Modalert
    • MODAFINIL [ORANGE BOOK]
    • BRD-A16332958-001-04-0
    • DTXCID103329
    • Modasomil
    • CRL 40983
    • BDBM50156055
    • Sparlon
    • A836219
    • R Modafinil
    • Modiodal
    • HMS3713C12
    • HMS2093D15
    • D01832
    • NCGC00095176-06
    • MODAFINIL [WHO-DD]
    • BIDD:GT0714
    • 2-[di(phenyl)methylsulfinyl]acetamide
    • Pharmakon1600-01504283
    • 2-(Benzhydrylsulfinyl)acetamide
    • Modafinil (USAN:USP:INN:BAN)
    • NS00003986
    • Moderateafinil
    • CHEBI:31859
    • HMS3264I03
    • 152JRG3T0U
    • GTPL7555
    • CAS-68693-11-8
    • MLS001424049
    • Modafinil, >=98% (HPLC)
    • Modafinil 1.0 mg/ml in Acetonitrile
    • BRD-A16332958-001-02-4
    • CEP-1538
    • BSPBio_002270
    • Tox21_111470_1
    • AS-17039
    • Modafinilum
    • MODAFINIL [EP MONOGRAPH]
    • HMS1922F12
    • 2-(Diphenyl-methanesulfinyl)-acetamide
    • Spectrum2_001712
    • AFT-801
    • CRC-40476
    • F2173-0797
    • SCHEMBL34488
    • DTXSID0023329
    • Modafinil, European Pharmacopoeia (EP) Reference Standard
    • NSC751850
    • NCGC00095176-04
    • BM164601
    • Modafinil- Bio-X
    • Modafinilo
    • MODAFINIL [USP MONOGRAPH]
    • NSC-751178
    • MODAFINIL [USAN]
    • MODAFINIL [VANDF]
    • MODAFINIL (EP MONOGRAPH)
    • HB0860
    • MODAFINIL (USP MONOGRAPH)
    • CRL-40983
    • NH-02D
    • MODAFINIL [JAN]
    • Modafinil [USAN:USP:INN:BAN]
    • MODAFINIL (MART.)
    • NH 02D
    • 2-[(diphenylmethyl)sulfinyl]-acetamide
    • MFCD00868082
    • 112111-49-6
    • Modafinil (JAN/USP/INN)
    • NSC751178
    • Tox21_111470
    • 2-(diphenylmethane)sulfinylacetamide
    • NSC759110
    • NSC-759110
    • Provigil
    • (-)benzhydrylsulphinylacetamide
    • CRL-40476
    • NSC 759110
    • AB00639993_03
    • CRL 40476
    • Pharmakon1600-01505361
    • CEP 1538
    • UNII-R3UK8X3U3D
    • SBI-0206841.P001
    • Modafinilo [Spanish]
    • NSC 751178
    • 68693-11-8
    • HY-15201A
    • Armodafinil D10
    • THN-102 COMPONENT MODAFINIL
    • Provigil (TN)
    • MODAFINIL CIV [USP-RS]
    • HMS2051P17
    • DEP-1538
    • GRL 40476
    • AB00639993_04
    • N06BA07
    • 2-(diphenylmethyl)sulfinylacetamide
    • SR-01000759419
    • Alertec pound>> Modavigil pound>> Modiodal pound>> Provigil pound>> Modalert pound>> CRL-40476
    • NCGC00095176-02
    • CHEMBL1373
    • SMR000058957
    • SR-01000759419-3
    • (+-)-Modafinil
    • DB00745
    • DEA No. 1680
    • Inchi: InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3
    • InChI-sleutel: AMKVXSZCKVJAGH-UHFFFAOYSA-N
    • LACHT: CNS(CCC1C=CC2=C(C(C3CCN(C)CC3)=CN2)C=1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 335.16700
  • Monoisotopische massa: 273.082349
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 5
  • Complexiteit: 302
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 79.4

Experimentele eigenschappen

  • Dichtheid: 1.283
  • Smeltpunt: 164-166 deg C
  • Kookpunt: 559.1°Cat760mmHg
  • Vlampunt: 292°C
  • PSA: 73.58000
  • LogboekP: 3.47840

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